molecular formula C12H12N2O2 B1331207 6-nitro-2,3,4,9-tetrahydro-1H-carbazole CAS No. 50823-86-4

6-nitro-2,3,4,9-tetrahydro-1H-carbazole

Cat. No.: B1331207
CAS No.: 50823-86-4
M. Wt: 216.24 g/mol
InChI Key: IROFVXNXPDWNEU-UHFFFAOYSA-N
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Description

Significance of the Tetrahydrocarbazole Scaffold in Chemical Biology and Medicinal Chemistry

The tetrahydrocarbazole (THC) scaffold is recognized as a "privileged structure" in the fields of medicinal chemistry and agrochemical research. researchgate.netbenthamdirect.com This designation is due to its frequent appearance in a wide array of pharmacologically active compounds and natural alkaloids. wjarr.comresearchgate.netbenthamdirect.com The unique three-dimensional and rigid framework of the THC scaffold allows it to fit effectively into the active sites of various proteins and enzymes. researchgate.net

Derivatives of tetrahydrocarbazole have demonstrated a broad spectrum of biological activities, making them a subject of consistent scientific interest. wjarr.com These activities include:

Antimicrobial Properties : Tetrahydrocarbazole derivatives have been shown to possess antibacterial and antifungal capabilities. wjarr.comnih.govijrpc.com For instance, certain derivatives have shown inhibitory activity against bacteria like Escherichia coli and Staphylococcus aureus.

Anticancer Activity : The scaffold is a component of compounds investigated for their potential in cancer therapy. wjarr.com Studies have indicated that some derivatives can induce apoptosis (programmed cell death) in cancer cell lines.

Neuroprotective Potential : Researchers have explored THC derivatives for their role in addressing neurodegenerative diseases. epa.gov Some have been found to inhibit enzymes like acetylcholinesterase, which is a target in Alzheimer's disease treatment. epa.gov

Other Pharmacological Activities : The versatility of the THC structure has led to its investigation for various other therapeutic applications, including as an antipsychotic, anti-inflammatory, and antidiabetic agent. wjarr.comwjarr.com

The adaptability of the tetrahydrocarbazole ring system for chemical modification allows for the synthesis of a diverse library of compounds, further enhancing its value in drug discovery and development. wjarr.com

Rationale for Nitration at the 6-Position and its Influence on Molecular Properties

The introduction of a nitro (NO₂) group at the 6-position of the tetrahydrocarbazole scaffold is a strategic chemical modification that significantly alters the molecule's properties. The nitro group is a potent electron-withdrawing group, which has a profound influence on the electronic environment and reactivity of the aromatic system. nih.gov

The rationale for this specific nitration includes:

Modulation of Electronic Properties : The electron-withdrawing nature of the nitro group decreases the electron density of the carbazole (B46965) ring system. researchgate.net This change in electronic behavior can affect how the molecule interacts with biological targets.

Enhancement of Biological Activity : The presence of the nitro group can be crucial for the compound's biological function. For example, the nitro group can undergo bioreduction within cells to form reactive intermediates. These intermediates can interact with cellular components, leading to cytotoxic effects, a mechanism that is particularly relevant for anticancer and antimicrobial applications.

Influence on Physicochemical Properties : Substitution with a nitro group impacts key physicochemical parameters. It generally increases the molecule's lipophilicity (its ability to dissolve in fats and lipids) while potentially reducing aqueous solubility. These properties are critical for a molecule's absorption, distribution, metabolism, and excretion (ADME) profile in a biological system.

The table below summarizes some of the key computed properties of 6-nitro-2,3,4,9-tetrahydro-1H-carbazole.

PropertyValue
Molecular Formula C₁₂H₁₂N₂O₂
Molecular Weight 216.24 g/mol nih.gov
IUPAC Name This compound nih.gov
CAS Number 50823-86-4 nih.gov
Predicted LogP ~3.4

This interactive data table provides a summary of the key physicochemical properties of the compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-nitro-2,3,4,9-tetrahydro-1H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H12N2O2/c15-14(16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)13-12/h5-7,13H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IROFVXNXPDWNEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90293247
Record name 6-nitro-2,3,4,9-tetrahydro-1H-carbazole
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Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50823-86-4
Record name NSC88029
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Record name 6-nitro-2,3,4,9-tetrahydro-1H-carbazole
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Record name 6-nitro-2,3,4,9-tetrahydro-1H-carbazole
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Synthetic Methodologies for 6 Nitro 2,3,4,9 Tetrahydro 1h Carbazole

Established Synthetic Pathways

Direct Nitration of 2,3,4,9-Tetrahydro-1H-Carbazole

A straightforward method for the synthesis of 6-nitro-2,3,4,9-tetrahydro-1H-carbazole involves the direct nitration of the parent compound, 2,3,4,9-tetrahydro-1H-carbazole. This reaction is a classic example of electrophilic aromatic substitution, a fundamental process in organic chemistry.

The nitration is typically carried out using a mixture of nitric acid and a strong acid catalyst, most commonly sulfuric acid. The sulfuric acid protonates the nitric acid to generate the highly reactive nitronium ion (NO₂⁺), which is the active electrophile in the reaction. To manage the exothermic nature of the reaction and to enhance selectivity, the process is generally conducted at reduced temperatures. Another reagent system that has been employed is sodium nitrate (B79036) in the presence of sulfuric acid. niscair.res.in

Reagent SystemCatalystTypical Temperature
Nitric AcidSulfuric AcidControlled, low temperatures
Sodium NitrateSulfuric AcidNot specified

This table outlines common reagent systems for the direct nitration of 2,3,4,9-tetrahydro-1H-carbazole.

Achieving nitration specifically at the 6-position is a key challenge in this synthetic route. The regiochemical outcome of the reaction is governed by the directing effects of the substituents on the aromatic ring of the tetrahydrocarbazole molecule. The amine group within the pyrrole (B145914) ring is an activating group that directs incoming electrophiles to the ortho and para positions (in this case, the 5, 7, and 9 positions are not on the benzene (B151609) ring, so it directs to the 6 and 8 positions). The alkyl portion of the fused ring is also weakly activating and ortho, para-directing. The interplay of these electronic effects leads to a mixture of products, primarily the 6-nitro and 8-nitro isomers.

Optimizing reaction conditions is crucial for maximizing the yield of the desired 6-nitro isomer. Factors such as the specific nitrating agent used, the reaction temperature, and the solvent can all influence the product distribution. Careful control of these parameters is necessary to favor substitution at the 6-position.

The primary byproduct of this reaction is the 8-nitro isomer. The formation of di- and poly-nitrated products can also occur, especially under more forceful reaction conditions. To minimize the formation of these unwanted substances, it is essential to carefully control the stoichiometry of the reactants and maintain a low reaction temperature. The slow and controlled addition of the nitrating agent to the tetrahydrocarbazole solution can also help to prevent over-nitration. Following the reaction, purification of the crude product mixture, typically through recrystallization or column chromatography, is required to isolate the pure this compound.

Fischer Indole (B1671886) Synthesis-Based Approaches to the Tetrahydrocarbazole Core

An alternative and often more regioselective method for preparing this compound is the Fischer indole synthesis. wikipedia.orgsharif.edu This well-known reaction for forming indole rings can be adapted to construct the tetrahydrocarbazole core with the nitro group already incorporated into one of the starting materials. niscair.res.inepa.gov

This approach involves the acid-catalyzed condensation of a substituted phenylhydrazine (B124118), specifically (4-nitrophenyl)hydrazine, with cyclohexanone. niscair.res.inepa.gov This initial reaction forms the corresponding (4-nitrophenyl)hydrazone. The subsequent and final step is the cyclization of this intermediate, which is typically achieved by heating it in the presence of an acid catalyst like glacial acetic acid or polyphosphoric acid, to yield the final product, this compound. wikipedia.orgsharif.eduniscair.res.inepa.gov

The major advantage of this method is the unambiguous placement of the nitro group. Since the nitro group is present on the phenylhydrazine starting material, its position in the final product is predetermined, thus avoiding the formation of regioisomers that can be a significant issue in the direct nitration method.

Phenylhydrazine DerivativeCarbonyl CompoundAcid Catalyst
(4-nitrophenyl)hydrazineCyclohexanoneGlacial Acetic Acid, Polyphosphoric Acid

This table details the key reactants and catalysts utilized in the Fischer indole synthesis for this compound.

Catalytic Systems in Core Formation (e.g., DMAP-based Ionic Liquids)

The foundational step in synthesizing this compound is the construction of the tricyclic 2,3,4,9-tetrahydro-1H-carbazole core. This is commonly achieved through the Fischer indole synthesis, which involves the acid-catalyzed reaction of a phenylhydrazine derivative with a ketone or aldehyde, in this case, cyclohexanone. wjarr.com The efficiency and environmental impact of this reaction are significantly influenced by the choice of catalyst.

In recent years, ionic liquids (ILs) have gained prominence as green alternatives to traditional solvents and catalysts in organic synthesis. rsc.org N,N-Dimethylpyridin-4-amine (DMAP)-based ionic liquids have proven to be new and efficient catalysts for the facile synthesis of indoles via the Fischer indole synthesis. rsc.org Research has demonstrated that using a minimal catalytic loading of just 0.2 equivalents of a DMAP-based ionic liquid can produce the tetrahydrocarbazole core in yields as high as 89% under mild reflux conditions. The use of ILs is considered environmentally friendly, and their application in this core formation step represents a significant advancement over conventional methods. rsc.org Furthermore, novel SO3H-functionalized ionic liquids have been successfully used as catalysts for the Fischer indole synthesis in an aqueous medium, allowing for convenient separation of the product and regeneration of the catalyst. rsc.org

Subsequent Nitration Strategies

Once the 2,3,4,9-tetrahydro-1H-carbazole scaffold is formed, the next step is the introduction of a nitro group (—NO₂) at the 6th position of the carbazole (B46965) ring system. This electrophilic aromatic substitution is a critical transformation that imparts the "nitro" characteristic to the final compound.

The most common and well-established method for this transformation is nitration using a reagent known as "mixed acid," which is a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). wikipedia.orgnih.gov In this process, sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. wikipedia.org The reaction is typically performed under carefully controlled temperature conditions to ensure regioselectivity, favoring substitution at the C-6 position and avoiding over-oxidation or the formation of unwanted isomers. Another reported method involves the use of sodium nitrate with sulfuric acid. niscair.res.in

While effective, the harsh conditions of mixed-acid nitration can be incompatible with sensitive functional groups and generate significant acidic waste. nih.gov This has prompted research into milder and more selective nitrating agents. Modern alternatives that offer more controlled nitration include N-nitropyrazoles and N-nitrosaccharin, which can act as controllable sources of the nitronium ion under milder conditions and exhibit greater functional group tolerance. nih.govnih.gov

Table 1: Common Nitration Methods for Tetrahydrocarbazole

Nitrating Agent SystemActive SpeciesTypical ConditionsReference
Nitric Acid / Sulfuric Acid (Mixed Acid)Nitronium ion (NO₂⁺)Controlled low temperature
Sodium Nitrate / Sulfuric AcidNitronium ion (NO₂⁺)Not specified niscair.res.in
5-methyl-1,3-dinitro-1H-pyrazoleNitronium ion (NO₂⁺)80 °C in acetonitrile (B52724) with Yb(OTf)₃ nih.gov
N-nitrosaccharinNitronium ion (NO₂⁺)55-85 °C in HFIP or MeCN nih.gov

Advanced Synthetic Approaches

Green Chemistry Methodologies for Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of carbazole derivatives. academie-sciences.fr A key approach is the use of microwave irradiation, which can significantly shorten reaction times and improve yields compared to conventional heating. nih.gov The Borsche–Drechsel cyclization, a related method for forming the carbazole ring, has been successfully adapted to microwave-assisted synthesis, highlighting a practical green chemistry approach. researchgate.net

Solvent-free, or neat, reactions represent another important green methodology. cem.com When coupled with microwave irradiation, solvent-free conditions can lead to highly efficient and clean procedures. academie-sciences.fr The synthesis of tetrahydrocarbazoles, in particular, has been accomplished using microwave-assisted methods, which aligns with the goals of reducing solvent waste and energy consumption. wjarr.com The use of recyclable catalysts, such as the ionic liquids mentioned previously, further enhances the green credentials of the synthesis by minimizing waste and allowing for catalyst reuse. rsc.orgrsc.org

Chemo-Enzymatic Synthesis Routes for Carbazole Derivatives

Chemo-enzymatic synthesis, which integrates chemical and biological transformations, offers a powerful strategy for producing complex molecules like carbazole derivatives under mild, environmentally benign conditions. nih.gov A notable pilot study has demonstrated the biotransformation of indole-containing precursors into carbazoles. This was achieved using a one-pot system containing three key enzymes: the thiamine-diphosphate (ThDP)-dependent enzyme NzsH, the FabH-like 3-ketoacyl-ACP synthase NzsJ, and the aromatase/cyclase NzsI. mdpi.com

This enzymatic system utilizes synthetic acyl-thioester analogues (acyl-SNACs) along with indole-3-pyruvate and pyruvate (B1213749) to generate carbazole derivatives with various acyl substituents. The study confirmed that this three-enzyme system has a considerable substrate profile, allowing for the production of a range of structurally diverse carbazoles. Furthermore, the system can be expanded to a five-enzyme cascade, enabling the synthesis to start from simpler indole building blocks, showcasing the potential of this advanced methodology. mdpi.com

Post-Synthetic Purification and Isolation Techniques

Following the chemical synthesis of this compound, a robust purification and isolation process is essential to obtain the compound in a high state of purity. The specific techniques employed depend on the scale of the reaction and the nature of any impurities.

A common laboratory-scale purification protocol involves multiple steps. After the reaction is complete, the crude product may be filtered to remove solid catalysts or byproducts. niscair.res.in If the reaction is performed in a solvent, the solvent is typically removed under reduced pressure using a rotary evaporator. niscair.res.in The resulting solid residue is then often washed with a suitable solvent, such as diethyl ether, to remove soluble impurities. niscair.res.in

For final purification, recrystallization is a widely used technique. The crude product is dissolved in a hot solvent, such as ethanol, and then allowed to cool slowly. niscair.res.in As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities tend to remain in the solution.

In cases where recrystallization is not sufficient or for separating complex mixtures, flash column chromatography is employed. nih.gov This technique involves passing the crude mixture through a column of silica (B1680970) gel, eluting with a solvent system (e.g., an ethyl acetate (B1210297)/hexane gradient) to separate the desired compound based on its polarity. nih.gov Other work-up procedures may include filtering the reaction mixture through a pad of celite to remove fine particulates before concentrating the filtrate in vacuo to isolate the crude product. nih.gov

Table 2: Purification Techniques

TechniquePurposeReference
FiltrationRemoval of solid impurities/catalysts niscair.res.in
Solvent Removal (Rotary Evaporation)Isolation of crude solid from reaction solvent niscair.res.in
Solvent Wash (e.g., Diethyl Ether)Removal of highly soluble impurities niscair.res.in
Recrystallization (e.g., from Ethanol)High-purity isolation of crystalline solid niscair.res.in
Flash Column ChromatographySeparation of compounds based on polarity nih.gov
Filtration through CeliteRemoval of fine particulate matter nih.gov

Chemical Reactivity and Derivatization Strategies of 6 Nitro 2,3,4,9 Tetrahydro 1h Carbazole

Reduction Reactions of the Nitro Group

The nitro group on the aromatic ring is a primary site for chemical modification, and its reduction to an amino group is a fundamental transformation. This conversion yields 6-amino-2,3,4,9-tetrahydro-1H-carbazole, a key building block for synthesizing a range of derivatives. epa.gov This transformation is typically achieved with high efficiency through various reduction methods.

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroarenes. This process involves the use of hydrogen gas or a hydrogen donor in the presence of a metal catalyst. For aromatic nitro compounds, catalysts such as palladium on carbon (Pd/C) are commonly used.

A related method, catalytic transfer hydrogenation (CTH), offers a practical alternative that avoids the need for pressurized hydrogen gas. In this approach, a hydrogen donor molecule, such as ammonium (B1175870) formate, is used. mdpi.com The catalyst, typically Pd/C, facilitates the decomposition of the donor to produce hydrogen in situ, which then reduces the nitro group. mdpi.com This method has proven effective for a wide range of aromatic nitro derivatives, proceeding cleanly and efficiently under mild conditions. mdpi.com Specialized catalysts, such as cobalt nanoparticles supported on N-doped carbon (Co@NC), have also been developed for the selective hydrogenation of nitroarenes using hydrazine (B178648) hydrate (B1144303) as a hydrogen source, demonstrating high conversion rates and stability under mild conditions. rsc.org

Beyond catalytic hydrogenation, several other reducing agents can effectively convert the nitro group to an amine. Classical methods often employ metals in acidic media. The reaction of 6-nitro-2,3,4,9-tetrahydro-1H-carbazole with iron filings in the presence of hydrochloric acid is a common and cost-effective approach for this reduction.

MethodReducing Agent/CatalystConditionsProduct
Catalytic Transfer HydrogenationAmmonium Formate / Pd/CMechanochemical (milling) or in solution (e.g., methanol)6-Amino-2,3,4,9-tetrahydro-1H-carbazole
Catalytic HydrogenationHydrazine Hydrate / Co@NC80 °C, 30 min, 1 atm6-Amino-2,3,4,9-tetrahydro-1H-carbazole

Oxidation Reactions of the Tetrahydrocarbazole Framework

The partially saturated cyclohexane (B81311) ring of the tetrahydrocarbazole core is susceptible to oxidation, offering pathways to introduce carbonyl or hydroxyl functionalities. These reactions can exhibit significant regioselectivity depending on the chosen oxidant and reaction conditions.

Oxidation of the tetrahydrocarbazole framework can be directed to specific positions. The benzylic carbon atom adjacent to the indole (B1671886) nitrogen is particularly activated and a common site for oxidation. The choice of oxidizing agent is critical in determining the reaction's outcome. Stronger oxidants can lead to aromatization of the saturated ring, while milder, more selective reagents can introduce specific functional groups.

Specific oxygenated derivatives of this compound have been synthesized. The introduction of a ketone at the C1 position results in the formation of 6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-one. bldpharm.com

Another important class of oxygenated derivatives are hydroperoxides. Tetrahydrocarbazoles can be oxidized to form hydroperoxide intermediates through photochemical reactions. nih.govrsc.org This transformation is typically achieved by irradiating a solution of the tetrahydrocarbazole with visible light in the presence of elemental oxygen and a photosensitizer. rsc.org The resulting hydroperoxides are versatile intermediates that can be isolated or used in situ for further functionalization, such as C-H amination. nih.govrsc.org

Oxidant/ConditionsProductKey Observations
Various Oxidizing Agents6-Nitro-2,3,4,9-tetrahydro-1H-carbazol-1-oneSelective oxidation at the C1 position.
Molecular Oxygen (O₂), Visible Light, PhotosensitizerHydroperoxide IntermediatesForms reactive intermediates for further substitution reactions. nih.govrsc.org

Substitution and Cyclization Reactions

Further derivatization of this compound can be achieved through substitution reactions on the indole nitrogen or the aromatic ring. N-alkylation of the carbazole (B46965) nitrogen is a common strategy to introduce various side chains. researchgate.net For instance, reactions with alkyl halides under basic conditions can yield 9-substituted derivatives. epa.govnih.gov

The aromatic ring, activated by the nitro group, also presents opportunities for substitution. Modern cross-coupling methods have expanded the scope of reactions for nitroarenes. The Suzuki-Miyaura coupling, a powerful tool for forming carbon-carbon bonds, has been successfully applied to nitroarenes, where the nitro group acts as the leaving group. organic-chemistry.orgmdpi.com This palladium-catalyzed reaction involves the coupling of the nitroarene with an arylboronic acid, enabling the synthesis of 6-aryl-tetrahydrocarbazoles. thieme.deresearchgate.net This approach allows for the direct functionalization of the C-NO₂ bond, providing a route to biaryl structures that would otherwise require multi-step synthesis from the corresponding amine. organic-chemistry.orgthieme.de

While the tetrahydrocarbazole framework is often the product of cyclization reactions like the Borsche–Drechsel cyclization, the existing 6-nitro-substituted scaffold can potentially participate in further annulation reactions, although this is a less common derivatization strategy compared to substitution and reduction.

Electrophilic Substitution at the Aromatic Ring

The aromatic ring of the this compound scaffold is subject to electrophilic aromatic substitution, a cornerstone of aromatic chemistry. However, the regiochemical outcome and the reaction rate are profoundly influenced by the existing substituents: the activating pyrrole (B145914) nitrogen (part of the indole system) and the deactivating nitro group.

The indole nitrogen is a potent activating group, directing incoming electrophiles to the ortho and para positions relative to it (C-5 and C-7). Conversely, the nitro group at the C-6 position is one of the strongest deactivating groups, directing incoming electrophiles to the meta positions (C-5 and C-7). nih.gov In this case, both groups direct incoming electrophiles to the same positions, C-5 and C-7. Despite this agreement in directing effects, the powerful deactivating nature of the nitro group significantly reduces the nucleophilicity of the aromatic ring, making electrophilic substitution reactions considerably more challenging compared to the unsubstituted tetrahydrocarbazole parent molecule.

Reactions like nitration or halogenation require harsh conditions to proceed. Furthermore, Friedel-Crafts alkylation and acylation reactions are generally unsuccessful with strongly deactivated substrates like nitro-substituted aromatics. wikipedia.orgyoutube.comyoutube.com The Lewis acid catalyst used in these reactions tends to complex with the nitro group, further deactivating the ring and inhibiting the reaction. youtube.com Therefore, electrophilic substitution on the aromatic ring of this compound is limited and requires potent electrophiles and forcing conditions.

Annulation Reactions and Formation of Complex Heterocycles

The this compound core is a valuable building block for the synthesis of more complex, fused heterocyclic systems through annulation reactions. These reactions involve the construction of a new ring onto the existing carbazole framework. The presence of the nitro group can influence the reactivity and provide a handle for subsequent transformations.

Various synthetic strategies can be employed to build additional heterocyclic rings, such as pyrazole (B372694), isoxazole, or pyrimidine (B1678525) rings, onto the carbazole scaffold. nih.govorganic-chemistry.org For instance, derivatives of the carbocyclic part of the molecule, such as 6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-one, can serve as precursors. bldpharm.com The ketone functionality in this derivative can react with binucleophiles like hydrazine or hydroxylamine (B1172632) to form fused five-membered heterocycles.

These annulation strategies are critical in medicinal chemistry for generating novel molecular architectures with potentially enhanced biological activities, expanding the structural diversity accessible from the this compound starting material.

Mannich Reactions and Derivative Synthesis

The Mannich reaction is a powerful carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located on a carbon atom. In the context of this compound, the indole nitrogen (N-9) is a primary site for this transformation. The reaction of the carbazole with formaldehyde (B43269) and a secondary amine (such as dimethylamine (B145610) or piperidine) in an acidic medium leads to the formation of N-9-aminomethyl derivatives, known as Mannich bases.

While the aromatic ring is deactivated towards electrophilic attack, the nucleophilic character of the indole nitrogen remains sufficient for this reaction. The resulting Mannich bases are versatile synthetic intermediates. For example, they can be used in subsequent reactions to introduce other functional groups or to construct more elaborate side chains at the N-9 position, further diversifying the range of accessible derivatives.

Acylation and Sulfonylation Strategies

Acylation and sulfonylation are common derivatization strategies for amines and are readily applicable to the indole nitrogen of this compound. As previously noted, Friedel-Crafts acylation on the electron-deficient aromatic ring is not feasible. youtube.comnih.gov However, N-acylation and N-sulfonylation proceed efficiently.

N-Acylation: The reaction of this compound with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine, triethylamine) readily affords the corresponding N-acyl derivatives. This reaction introduces a carbonyl group linked to the N-9 position.

N-Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields N-sulfonyl derivatives. The resulting sulfonamide linkage is stable and can influence the molecule's electronic and steric properties.

These reactions are summarized in the table below.

Reaction TypeReagent ExampleProduct Type
N-AcylationAcetyl chloride (CH₃COCl)N-Acetyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole
N-AcylationAcetic anhydride (B1165640) ((CH₃CO)₂O)N-Acetyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole
N-Sulfonylationp-Toluenesulfonyl chloride (TsCl)N-Tosyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole
N-SulfonylationMethanesulfonyl chloride (MsCl)N-Mesyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole

In addition to N-functionalization, modern methods allow for direct C-H sulfonylation of certain N-heteroaromatics, which typically requires activation of the nitrogen atom followed by reaction with a sulfinate salt. researchgate.net

Introduction of Nitrile Groups

The introduction of a nitrile (-CN) group onto the aromatic ring of this compound is most effectively achieved via a two-step sequence involving the reduction of the nitro group followed by a Sandmeyer reaction.

Reduction of the Nitro Group: The nitro group at the C-6 position can be readily reduced to a primary amino group (-NH₂) to yield 6-amino-2,3,4,9-tetrahydro-1H-carbazole. This reduction can be accomplished using various standard reagents, such as hydrogen gas with a palladium catalyst (H₂/Pd-C), or metals in acidic media like iron in hydrochloric acid (Fe/HCl).

Sandmeyer Reaction: The resulting 6-amino derivative can then be converted into the corresponding nitrile. wikipedia.orgorganic-chemistry.org This classic transformation involves the diazotization of the amino group using sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl) at low temperatures (0–5 °C) to form an intermediate diazonium salt. Subsequent treatment of this salt with copper(I) cyanide (CuCN) displaces the diazonium group and introduces the nitrile functionality at the C-6 position. nih.gov

This synthetic route provides access to 6-cyano-2,3,4,9-tetrahydro-1H-carbazole, a valuable intermediate for further chemical modifications, as the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.

Comparative Reactivity Studies with Related Carbazole Analogues

The chemical reactivity of this compound is best understood when compared to its unsubstituted parent compound, 2,3,4,9-tetrahydro-1H-carbazole, researchgate.net and analogues bearing electron-donating groups, such as 6-methyl-2,3,4,9-tetrahydro-1H-carbazole. nih.gov

The primary point of differentiation is the reactivity of the aromatic ring towards electrophilic substitution.

2,3,4,9-Tetrahydro-1H-carbazole (Unsubstituted): The aromatic ring is activated by the indole nitrogen, making it moderately reactive towards electrophiles. Substitution occurs preferentially at the C-6 position (para to the nitrogen).

6-Methyl-2,3,4,9-tetrahydro-1H-carbazole (Electron-Donating Group): The methyl group at C-6 is an electron-donating group that further activates the aromatic ring. Working in concert with the activating indole nitrogen, it makes the ring highly susceptible to electrophilic attack at the C-5, C-7, and C-8 positions.

This compound (Electron-Withdrawing Group): In stark contrast, the nitro group is strongly electron-withdrawing, which severely deactivates the aromatic ring. This deactivation overrides the activating effect of the indole nitrogen, rendering the ring much less nucleophilic and significantly less reactive towards electrophiles. While substitution is directed towards the C-5 and C-7 positions, the reaction rates are dramatically slower, and more forcing conditions are required compared to the unsubstituted or methyl-substituted analogues.

This comparative analysis highlights the profound electronic influence of the C-6 substituent on the chemical behavior of the tetrahydrocarbazole scaffold, with the nitro group imparting a unique reactivity profile characterized by a deactivated aromatic system.

Spectroscopic Characterization Methodologies for 6 Nitro 2,3,4,9 Tetrahydro 1h Carbazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the environments of specific nuclei, primarily ¹H (protons) and ¹³C (carbons).

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 6-nitro-2,3,4,9-tetrahydro-1H-carbazole, the spectrum is characterized by distinct signals corresponding to the aromatic protons, the aliphatic protons of the cyclohexene (B86901) ring, and the amine (N-H) proton.

The aromatic region typically shows signals for the three protons on the nitro-substituted benzene (B151609) ring. The presence of the electron-withdrawing nitro group at the C-6 position significantly influences the chemical shifts of these protons, causing them to appear further downfield compared to the unsubstituted parent compound. The proton at C-5 often appears as a doublet, the proton at C-7 as a doublet of doublets, and the proton at C-8 as another doublet. The N-H proton of the indole (B1671886) ring typically appears as a broad singlet at a lower field.

The aliphatic protons on the saturated portion of the molecule (C-1, C-2, C-3, C-4) produce more complex signals in the upfield region of the spectrum, usually as multiplets resulting from spin-spin coupling with neighboring protons.

Detailed ¹H NMR spectral data for this compound and several N-alkylated derivatives are presented below. The spectra are typically recorded in deuterated solvents such as DMSO-d₆ or CDCl₃.

CompoundProton AssignmentChemical Shift (δ ppm)Multiplicity & Coupling Constant (J Hz)
This compoundN-H8.41d, J=2.1
Ar-H8.23s
Ar-H8.03dd, J=7.3, 2.1
Ar-H7.26d, J=7.2
9-Methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazoleAr-H7.03d, J=8.36
Ar-H6.82d, J=2.25
N-CH₃3.60s
9-Butyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazoleAr-H7.48d, J=6.1
Ar-H6.97d, J=2.4
N-CH₂-(CH₂)₂-CH₃0.83t

Data compiled from a study on selective acetylcholinesterase inhibitors.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbons and to identify the types of carbon atoms (e.g., aliphatic, aromatic, carbonyl). In the ¹³C NMR spectrum of this compound, distinct signals are expected for the aliphatic carbons of the tetrahydro portion and the aromatic carbons of the indole ring system.

The four aliphatic carbons (C-1, C-2, C-3, C-4) are expected to resonate in the upfield region of the spectrum (typically 20-30 ppm). The eight aromatic carbons will appear in the downfield region (typically 110-150 ppm). The carbon atom directly attached to the nitro group (C-6), as well as the other carbons in the aromatic ring, are significantly deshielded due to the strong electron-withdrawing effect of the NO₂ group. Standard practices for NMR include calibrating spectra using the residual solvent signal, for instance, CDCl₃ at 77.16 ppm. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands that confirm its structure.

Key vibrational frequencies include:

N-H Stretch: A sharp peak typically appears in the region of 3300-3400 cm⁻¹, corresponding to the stretching vibration of the secondary amine in the indole ring.

Aromatic C-H Stretch: Signals just above 3000 cm⁻¹ are indicative of the C-H bonds on the aromatic ring.

Aliphatic C-H Stretch: Strong absorptions just below 3000 cm⁻¹ (around 2800-2950 cm⁻¹) correspond to the C-H bonds of the saturated cyclohexene ring.

N-O Stretch (Nitro Group): The most definitive peaks for this compound are the strong, characteristic asymmetric and symmetric stretching vibrations of the nitro group, which appear around 1520 cm⁻¹ and 1330 cm⁻¹, respectively.

C=C Stretch: Aromatic ring carbon-carbon double bond stretches are observed in the 1450-1630 cm⁻¹ region.

CompoundN-H Stretch (cm⁻¹)C-H Stretch (Aliphatic, cm⁻¹)NO₂ Stretch (Asymmetric, cm⁻¹)NO₂ Stretch (Symmetric, cm⁻¹)
This compound3373293315161324
9-Methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole-292115361318
9-Propyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole-292415161324
9-Butyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole-292115161324

Data compiled from a study on selective acetylcholinesterase inhibitors.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on fragmentation patterns. For this compound (C₁₂H₁₂N₂O₂), the calculated molecular weight is 216.24 g/mol .

Using techniques like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecular ion [M+H]⁺, with an expected m/z value of approximately 217.097. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.

CompoundFormulaCalculated Exact Mass (m/z)Observed Ion [M+H]⁺ (m/z)
This compoundC₁₂H₁₂N₂O₂216.09217.05
9-Methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazoleC₁₃H₁₄N₂O₂230.10231.08
9-Propyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazoleC₁₅H₁₈N₂O₂258.12259.11
9-Butyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazoleC₁₆H₂₀N₂O₂272.15273.12

Data compiled from a study on selective acetylcholinesterase inhibitors.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the nitro-substituted indole system. The presence of the nitro group, an auxochrome, in conjugation with the aromatic carbazole (B46965) ring system is expected to cause a bathochromic shift (red shift) of the absorption maxima (λmax) to longer wavelengths compared to the unsubstituted 2,3,4,9-tetrahydro-1H-carbazole. This is due to the extension of the conjugated π-electron system, which lowers the energy required for electronic transitions.

Chromatographic Techniques for Purity Assessment and Isomer Identification

Chromatographic methods are indispensable for the separation, purification, and analysis of this compound.

Thin-Layer Chromatography (TLC): TLC is routinely used to monitor the progress of chemical reactions and to get a preliminary assessment of the purity of a sample. rsc.org It is a quick and inexpensive method performed on precoated silica (B1680970) plates. rsc.org The retention factor (Rf) value depends on the polarity of the compound and the solvent system (mobile phase) used.

Column Chromatography: For the purification of the synthesized compound, silica gel column chromatography is a standard method. rsc.org This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) as they are passed through the column with a liquid mobile phase.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the quantitative analysis of purity and for the separation of isomers. For this compound, chiral HPLC methods have been developed to separate enantiomers. One such method utilizes a Chiralpak IA-3 column with a mobile phase of Hexane/IPA (98/2) at a flow rate of 1.0 mL/min, with detection at 254 nm. nii.ac.jp This demonstrates the capability of HPLC to resolve stereoisomers. nii.ac.jp

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. rsc.org It is suitable for the analysis of volatile and thermally stable derivatives and can be used to confirm the identity and purity of the compound.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a widely used, rapid, and cost-effective technique for the qualitative analysis of reaction mixtures containing this compound. It is instrumental in monitoring the progress of nitration reactions by comparing the spots of the starting material, the desired product, and any byproducts.

The separation on a TLC plate is based on the differential partitioning of the compounds between the stationary phase and the mobile phase. For nitro-substituted tetrahydrocarbazoles, silica gel is commonly employed as the stationary phase due to its polarity. The choice of the mobile phase, or eluent, is critical for achieving good separation. A mixture of a non-polar solvent (like hexanes or benzene) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is typically used. The optimal ratio of these solvents is determined empirically to achieve a retention factor (Rf) that allows for clear distinction between the different components in the mixture.

Due to the aromatic nature and the presence of the nitro group chromophore, the spots of this compound and its isomers are often visible under UV light. youtube.com This allows for non-destructive visualization. Additionally, chemical staining agents, such as iodine vapor, can be used for visualization, as iodine tends to interact with aromatic compounds. youtube.com In a study on related tetrahydrocarbazole derivatives, a solvent system of benzene-dichloromethane-diethyl amine (80:18:2 by volume) was used to identify different spots based on their Rf values. researchgate.net

Table 1: Typical Thin Layer Chromatography (TLC) Parameters for Analysis

ParameterDescriptionDetails
Stationary Phase The solid adsorbent coated on the plate.Silica gel (SiO₂) is standard due to its polarity, which effectively interacts with the polar nitro and amine functionalities of the carbazole derivatives.
Mobile Phase The solvent system that moves up the plate.A mixture of non-polar and polar solvents. Common examples include Hexane:Ethyl Acetate or Benzene:Dichloromethane combinations in various ratios (e.g., 9:1, 4:1). The exact ratio is optimized to achieve clear separation.
Visualization Method used to detect the separated spots.UV Lamp: The conjugated aromatic system and nitro group in the molecule allow it to absorb UV light, appearing as dark spots on a fluorescent plate. youtube.comIodine Chamber: Exposure to iodine vapor can stain the spots brown due to the interaction of iodine with the aromatic rings. youtube.com
Retention Factor (Rf) The ratio of the distance traveled by the spot to the distance traveled by the solvent front.The Rf value is characteristic for a compound in a specific solvent system and is used for identification by comparison with standards.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Regioisomer Monitoring

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful analytical tool for the separation, identification, and quantification of this compound and its derivatives. This technique is particularly crucial for monitoring the formation of regioisomers during synthesis.

The nitration of the 2,3,4,9-tetrahydro-1H-carbazole scaffold can result in the nitro group being placed at different positions on the aromatic ring, most commonly the 6- and 8-positions. These regioisomers have the exact same molecular weight but differ in their physical properties, including polarity. HPLC excels at separating such closely related isomers.

A common setup involves a reverse-phase C18 column, where the stationary phase is non-polar. A polar mobile phase, typically a gradient mixture of acetonitrile (B52724) and water, is used to elute the compounds. Due to differences in their structure and polarity, the 6-nitro and 8-nitro isomers will interact differently with the C18 stationary phase, resulting in distinct retention times. This allows for their effective separation.

Following separation by HPLC, the eluent is introduced into the mass spectrometer. The MS detector provides mass-to-charge ratio (m/z) information for the eluting compounds. While the regioisomers will have identical parent m/z values, the MS data confirms the molecular weight of the nitrated product and can help in structural elucidation through fragmentation patterns. The primary role of HPLC-MS in this context is to leverage the chromatographic separation to distinguish isomers, which the mass spectrometer alone cannot do. This method is essential for optimizing reaction conditions to selectively favor the formation of the desired 6-nitro regioisomer.

Table 2: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Parameters for Regioisomer Analysis

ParameterDescriptionDetails
Chromatography Mode The principle of separation used in the HPLC.Reverse-Phase: The stationary phase is non-polar, and the mobile phase is polar. This is the most common mode for analyzing moderately polar organic molecules.
Stationary Phase (Column) The material inside the HPLC column.C18 (Octadecylsilane): A non-polar stationary phase that separates compounds based on their hydrophobicity.
Mobile Phase The solvent system that carries the sample through the column.A gradient of polar solvents, typically Acetonitrile and Water , is used. The gradient is adjusted to optimize the separation of the 6-nitro and 8-nitro regioisomers.
Detection The method used to identify compounds after separation.Mass Spectrometry (MS): Provides the mass-to-charge ratio (m/z) of the separated compounds. It confirms the molecular weight (216.24 g/mol for nitrotetrahydrocarbazole) and helps identify the products based on their distinct retention times from the HPLC. nih.gov

Biological Activities and Associated Mechanistic Studies of 6 Nitro 2,3,4,9 Tetrahydro 1h Carbazole and Its Derivatives

Antimicrobial Research

The carbazole (B46965) scaffold, a heterocyclic aromatic framework, is a prominent feature in numerous biologically active compounds, both from natural and synthetic origins. srce.hr Derivatives of carbazole have garnered significant attention from researchers due to their wide range of pharmacological activities, including antimicrobial properties. srce.hrnih.gov The ongoing challenge of antimicrobial resistance has spurred the continuous search for new chemical agents to combat microbial infections, with carbazole derivatives emerging as a promising class of compounds. srce.hrnih.gov

Broad-Spectrum Antibacterial Efficacy

Research has demonstrated that 6-nitro-2,3,4,9-tetrahydro-1H-carbazole and its related derivatives possess broad-spectrum antimicrobial properties, showing activity against a variety of bacteria and fungi. The core tetrahydrocarbazole structure is considered a privileged scaffold in medicinal chemistry, and the addition of a nitro group at the 6-position can significantly influence its biological activity. Numerous studies have explored modifications of the carbazole ring to develop novel antimicrobial agents. mdpi.comresearchgate.net For instance, the synthesis of novel carbazole-based macrocyclic amides and derivatives incorporating the 1,3,4-oxadiazole (B1194373) scaffold has yielded compounds with notable antimicrobial effects. nih.govmdpi.com

Derivatives of this compound have been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. Studies confirm their efficacy against pathogens such as Escherichia coli, Staphylococcus aureus, Bacillus subtilis, and even resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

The introduction of different functional groups onto the carbazole skeleton has been a key strategy to enhance antibacterial potency. For example, an imidazole (B134444) moiety attached to the carbazole structure has been shown to be favorable for efficacy against S. aureus, B. subtilis, E. coli, and MRSA, with reported Minimum Inhibitory Concentration (MIC) values ranging from 1 to 8 µg/mL. nih.gov Similarly, certain cyano- and iodo-substituted carbazoles demonstrated potent activity against Bacillus subtilis with MIC values of 31.25 μg/ml. lmaleidykla.ltresearchgate.net A tribromo-substituted carbazole was particularly effective against Escherichia coli, inhibiting its growth at a concentration of 31.25 μg/ml. lmaleidykla.ltresearchgate.net

The following table summarizes the antibacterial activity of selected carbazole derivatives against various bacterial strains.

Compound/Derivative ClassBacteriumActivity (MIC/IC50)
Imidazole-carbazole derivativesStaphylococcus aureus1–8 µg/mL
Imidazole-carbazole derivativesBacillus subtilis1–8 µg/mL
Imidazole-carbazole derivativesEscherichia coli1–8 µg/mL
Imidazole-carbazole derivativesMRSA1–8 µg/mL
3-Cyano-9H-carbazoleBacillus subtilis31.25 µg/mL
3,6-Diiodo-9H-carbazoleBacillus subtilis31.25 µg/mL
1,3,6-Tribromo-9H-carbazoleEscherichia coli31.25 µg/mL
4,5-dihydro-1H-pyrazole derivativeBacillus subtilis3.125 µg/mL
4,5-dihydro-1H-pyrazole derivativeStaphylococcus aureus0.39 µg/mL

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration. Data compiled from multiple studies on carbazole derivatives.

Antifungal Properties

In addition to antibacterial effects, the this compound scaffold is associated with significant antifungal properties. The emergence of fungal infections, particularly in immunocompromised individuals, has highlighted the need for new antifungal agents. nih.gov Carbazole derivatives have shown promise in this area, with studies demonstrating their activity against pathogenic fungi such as Candida albicans and Aspergillus niger. nih.govnih.gov

The strategic modification of the carbazole nucleus has led to compounds with potent antifungal activity. The introduction of a 1,2,4-triazole (B32235) moiety, for example, resulted in derivatives with enhanced activity against C. albicans, showing MIC values between 2 and 4 µg/mL. nih.gov A carbazole triazolium compound, derived from the quaternization of the triazole, displayed excellent broad-spectrum antifungal and antibacterial activities. nih.gov

The table below presents findings on the antifungal activity of specific carbazole derivatives.

Compound/Derivative ClassFungal StrainActivity (MIC)
1,2,4-Triazole-carbazole derivativesCandida albicans2–4 µg/mL
N-ethyl-[N-methyl-piperazinyl] derivativeCandida albicans1.9–7.8 µg/mL
N-ethyl-[N-methyl-piperazinyl] derivativeAspergillus niger1.9–7.8 µg/mL
Carprofen-1,3,4-oxadiazole derivative (5c)Candida albicansPotentially active agent

MIC: Minimum Inhibitory Concentration. Data compiled from multiple studies on carbazole derivatives.

Proposed Mechanisms of Antimicrobial Action

The antimicrobial effects of this compound and its derivatives are believed to stem from multiple mechanisms of action, targeting essential cellular processes in bacteria and fungi.

One proposed mechanism involves the disruption of microbial cell membranes. The lipophilic nature of many carbazole compounds may allow them to more easily traverse the biological membranes of microorganisms. nih.gov This penetration can disrupt membrane integrity and interfere with crucial enzymatic processes housed within the membrane, ultimately leading to growth inhibition and cell death. researchgate.netnih.gov

A significant proposed mechanism of action is the interaction with bacterial genetic material and related enzymes. Research suggests that this compound has the ability to intercalate with DNA, a process that can inhibit DNA replication and transcription, leading to cytotoxic effects.

Furthermore, DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and supercoiling, has been identified as a key target for antibacterial agents. nih.gov This enzyme is present in all bacteria but absent in higher eukaryotes, making it an attractive and specific target for drug development. nih.gov While research on the direct inhibition of DNA gyrase by this compound is ongoing, related heterocyclic compounds have been shown to be potent inhibitors of this enzyme. For instance, novel pyrazole (B372694) derivatives have demonstrated strong inhibitory activity against B. subtilis DNA gyrase with an IC50 value of 0.125 μg/mL, supporting the hypothesis that DNA gyrase is a plausible target for this class of compounds. researchgate.net

Anticancer Research

Molecular Mechanisms of Anticancer Action

Targeting Key Signaling Pathways (e.g., JAK/STATs Pathway, STAT3)

While direct studies on the interaction of this compound with the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway are limited, research on related carbazole derivatives has shown potential for targeting this critical signaling cascade. The JAK/STAT pathway is a crucial signaling mechanism for a variety of cytokines and growth factors, playing a key role in cell proliferation, differentiation, apoptosis, and immune regulation. nih.govnih.gov Dysregulation of this pathway is implicated in various diseases, including cancers and inflammatory disorders. frontiersin.org

The Signal Transducer and Activator of Transcription 3 (STAT3) protein, a member of the STAT family, is a significant target in cancer therapy due to its frequent aberrant activation in many human cancers, which promotes tumor progression. nih.govfrontiersin.org The phosphorylation of a specific tyrosine residue (Y705) is essential for STAT3's function. nih.gov

A study on a novel synthesized carbazole derivative, compound 12, demonstrated its ability to target STAT3 phosphorylation. This compound was found to inhibit STAT3-mediated transcription and reduce interleukin-6 (IL-6) induced STAT3 phosphorylation in cancer cell lines. nih.gov The inhibitory effect of this carbazole derivative on phospho-STAT3 was found to be mediated through the up-regulation of the protein-tyrosine phosphatase PTPN6. nih.gov These findings suggest that the carbazole scaffold could be a promising framework for the development of STAT3 inhibitors. nih.gov Although this research did not use this compound itself, it provides a basis for investigating its potential to modulate the STAT3 signaling pathway.

Bioreduction of Nitro Group to Reactive Intermediates

The biological activity of nitroaromatic compounds, including this compound, can be significantly influenced by the metabolic reduction of the nitro group. epa.gov This bioreduction process can lead to the formation of reactive intermediates that are capable of interacting with cellular components, which can result in cytotoxic effects. epa.gov

The reduction of the nitro group is a stepwise process that can proceed through one- or two-electron transfer mechanisms, often catalyzed by various flavoenzymes. The initial step in the one-electron reduction pathway is the formation of a nitro anion radical. This radical can then be further reduced to a nitroso species, and subsequently to a hydroxylamine (B1172632) derivative. nih.gov These intermediates are highly reactive electrophiles that can covalently bind to cellular macromolecules such as DNA and proteins, leading to cellular damage and toxicity. nih.gov The mutagenicity of some nitrated carbazoles has been linked to the formation of arylnitrenium ions as the ultimate electrophilic intermediates. nih.gov

Alternatively, under aerobic conditions, the nitro anion radical can react with molecular oxygen to regenerate the parent nitro compound in a process known as redox cycling. This process also produces superoxide (B77818) radicals, which can lead to oxidative stress within the cell. The specific reactive intermediates formed and their subsequent biological effects are dependent on the specific nitroaromatic compound and the cellular environment.

Neuroprotective and Central Nervous System (CNS) Research

Derivatives of this compound have been investigated for their potential neuroprotective effects and their activity within the central nervous system. This research has primarily focused on their ability to counteract oxidative stress and inhibit key enzymes involved in neurodegeneration. nih.gov

Modulation of Oxidative Stress in Neuronal Cell Lines

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products, is a key factor in the pathophysiology of numerous neurodegenerative disorders. frontiersin.orgnih.govmdpi.comnih.govresearchgate.net Neurons are particularly vulnerable to oxidative damage due to their high oxygen consumption and lipid-rich content. mdpi.com

Carbazole compounds have demonstrated significant neuroprotective effects in preclinical models by reducing oxidative stress. nih.gov Studies on various derivatives of 2,3,4,9-tetrahydro-1H-carbazole have indicated their potential to modulate oxidative stress in neuronal cell lines, suggesting therapeutic applications for neurodegenerative diseases. The antioxidant properties of carbazoles are a key aspect of their neuroprotective mechanisms. nih.gov

Cholinesterase Enzyme Inhibition

A prominent strategy in the symptomatic treatment of neurodegenerative diseases like Alzheimer's disease is the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netnih.govclinicaltrials.govresearchgate.net These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132), and their inhibition can lead to an increase in acetylcholine levels in the brain, which is associated with improved cognitive function. researchgate.netnih.gov

Derivatives of 2,3,4,9-tetrahydro-1H-carbazole have been synthesized and evaluated for their ability to inhibit both AChE and BChE. niscair.res.in

Several derivatives of 2,3,4,9-tetrahydro-1H-carbazole have shown inhibitory activity against AChE. niscair.res.in In a study by Kukreja et al. (2021), a series of 6- and 9-substituted derivatives were synthesized and tested. Among the tested compounds, 6-Amino-2,3,4,9-tetrahydro-1H-carbazole (compound 3), 9-Methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole (compound 4), and N-Butyl-2,3,4,9-tetrahydro-1H-carbazol-6-amine (compound 17) were identified as selective AChE inhibitors. niscair.res.in

Compound NumberCompound NameAChE IC50 (µM)
36-Amino-2,3,4,9-tetrahydro-1H-carbazoleData not found
49-Methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazoleData not found
17N-Butyl-2,3,4,9-tetrahydro-1H-carbazol-6-amineData not found
(Data based on qualitative findings reported in Kukreja et al., 2021. Specific IC50 values were not available in the accessed literature.)

The same series of 2,3,4,9-tetrahydro-1H-carbazole derivatives were also evaluated for their inhibitory activity against BChE. niscair.res.in While some compounds inhibited both enzymes, the study highlighted specific derivatives with selective activity for AChE. niscair.res.in Detailed quantitative data for BChE inhibition by these specific derivatives were not available in the reviewed literature.

Compound NumberCompound NameBChE IC50 (µM)
36-Amino-2,3,4,9-tetrahydro-1H-carbazoleData not found
49-Methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazoleData not found
17N-Butyl-2,3,4,9-tetrahydro-1H-carbazol-6-amineData not found
(Data based on qualitative findings reported in Kukreja et al., 2021. Specific IC50 values were not available in the accessed literature.)

Serotonin (B10506) Receptor Antagonism (e.g., 5-HT6 Receptor)

Research into the broader class of 1,2,3,4-tetrahydrocarbazoles has identified these structures as ligands for the 5-HT6 serotonin receptor. A study focused on N(9)-arylsulfonyl-9H-1,2,3,4-tetrahydrocarbazoles revealed that various substituents on the arylsulfonyl group are tolerated for binding to human 5-HT6 receptors. nih.gov In that particular study, the N(9)-(4-aminobenzenesulfonyl)-9H-1,2,3,4-tetrahydrocarbazole derivative was found to bind with high affinity (Ki=29 nM) and exhibited 5-HT6 antagonist properties. nih.gov However, specific research data detailing the direct antagonistic activity of this compound or its derivatives at the 5-HT6 receptor is not extensively available in the reviewed literature. The influence of the 6-nitro substitution on the binding affinity and antagonist efficacy at this specific receptor subtype remains an area for further investigation.

Anti-prion Research

The tetrahydrocarbazole scaffold has been a subject of interest in the development of anti-prion agents.

Research has demonstrated that derivatives of 2,3,4,9-tetrahydro-1H-carbazole can inhibit the accumulation of the scrapie prion protein (PrPSc). nih.gov In studies evaluating a series of 9-substituted 2,3,4,9-tetrahydro-1H-carbazole derivatives in TSE-infected cells, significant anti-prion activity was observed. nih.gov One notable finding was that derivatives bearing an N-ortho-halobenzyl group showed improved activity, with the most potent derivative being eight times more effective than the original lead compound, GJP14 (2,3,4,9-Tetrahydro-9-[2-hydroxy-3-(1-piperidinyl)propyl]-6-methyl-1H-carbazol-1-one). nih.gov

Structure-activity relationship (SAR) studies on 2,3,4,9-tetrahydro-1H-carbazole derivatives have identified key structural features necessary for anti-prion activity. These studies indicate the importance of the tricyclic aromatic ring, a hydroxy group at the 2-position of the N-propyl group, and an amino group at the 3-position of the N-propyl group for displaying anti-prion effects. nih.gov Furthermore, research on related indole-3-glyoxylamides has suggested that substitution at the C-6 position of the indole (B1671886) ring, including with a nitro (NO2) group, can result in improved stability, lower toxicity, and better EC50 values compared to the unsubstituted parent compounds. This suggests that the 6-nitro substitution on the tetrahydrocarbazole scaffold could be a favorable modification for enhancing anti-prion efficacy.

Compound/Derivative Class Key Finding Potency Improvement
N-ortho-halobenzyl derivativesExhibited improved anti-prion activity in TSE-infected cells.Most potent derivative was 8 times more effective than the lead compound GJP14.
C-6 substituted indole-3-glyoxylamidesSubstitution with a nitro group resulted in improved stability, low toxicity, and better EC50 values.-

Antiviral Research (e.g., Hepatitis C Virus NS5B Enzyme Inhibition)

A novel class of Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase inhibitors based on the 2,3,4,9-tetrahydro-1H-carbazole scaffold has been designed and synthesized. nih.gov The NS5B polymerase is a crucial enzyme for the replication of the hepatitis C virus. researchgate.net In a study optimizing this scaffold, it was found that a 1,2,3,4-tetrahydro-cyclopenta[b]indole analogue displayed an IC50 of 550 nM against the HCV NS5B enzyme. nih.gov While this research establishes the potential of the tetrahydrocarbazole framework for HCV NS5B inhibition, the specific contribution or testing of 6-nitro substituted derivatives was not detailed in the available literature.

Anti-inflammatory Research (e.g., Neutrophil Degranulation and Superoxide Anion Inhibition)

While carbazole derivatives, in general, have been investigated for anti-inflammatory properties, specific studies detailing the effects of this compound on neutrophil degranulation and superoxide anion inhibition are not presently available in the reviewed scientific literature. niscpr.res.in Broader research on other classes of compounds has shown that certain molecules can inhibit these key functions of neutrophils, which are implicated in the inflammatory response. nih.gov However, a direct link and detailed mechanistic study for the 6-nitro-tetrahydrocarbazole derivative in this specific context has not been established.

Other Reported Biological Activities

Beyond the aforementioned areas, this compound and its derivatives have been reported to exhibit other biological activities.

Antimicrobial Activity: The compound has shown broad-spectrum antimicrobial properties, with inhibitory effects observed against bacteria such as Escherichia coli and Staphylococcus aureus.

Anticancer Activity: Derivatives of this compound have been demonstrated to induce apoptosis in cancer cells. Specifically, certain thioamide derivatives have shown significant cytotoxicity against breast cancer (MCF-7) and colon cancer (HCT116) cell lines.

Acetylcholinesterase Inhibition: A series of 6- and 9-substituted derivatives of 2,3,4,9-tetrahydro-1H-carbazole have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). niscair.res.inepa.gov In this series, the 9-Methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole derivative was identified as a selective AChE inhibitor, suggesting potential applications in research related to neurodegenerative diseases like Alzheimer's. niscair.res.inepa.gov

Biological Activity Specific Finding Target/Cell Line
AntimicrobialInhibition of bacterial growth.Escherichia coli, Staphylococcus aureus
AnticancerInduction of apoptosis and significant cytotoxicity.MCF-7 (breast cancer), HCT116 (colon cancer)
Acetylcholinesterase InhibitionSelective inhibition of the AChE enzyme.Acetylcholinesterase

Hypoglycemic and Hypolipidemic Effects

Derivatives of tetrahydrocarbazole have been identified as promising agents for managing blood sugar and lipid levels. Research has focused on designing and synthesizing novel derivatives to enhance their therapeutic efficacy.

In one study, a series of tetrahydrocarbazole derivatives were developed and screened for their ability to promote glucose consumption in HepG2 human liver cancer cells. researchgate.netmdpi.com Several of these compounds demonstrated significant glucose-lowering activity. researchgate.netmdpi.com One particularly potent derivative, 6-(benzyloxy)-9-(chlorobenzoyl)-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid, was selected for further in vivo testing. mdpi.com The results confirmed that this compound exhibited hypoglycemic effects comparable to the established antidiabetic drug pioglitazone, with the added benefit of causing less weight gain. mdpi.com

Another study designed two series of tetrahydrocarbazole derivatives based on a previously identified promising candidate, ZG02. nih.gov An aza-tetrahydrocarbazole compound from this series, designated 12b, showed the most potent activity, increasing glucose consumption by 45% in HepG2 cells compared to the control. This effect was approximately 1.2 times greater than that of the positive controls, metformin (B114582) and ZG02. nih.gov Further investigation suggested that this compound exerts its hypoglycemic effect by activating the AMP-activated protein kinase (AMPK) pathway. nih.gov An oral glucose tolerance test in animal models further validated its potential as a powerful hypoglycemic agent. nih.gov

The table below summarizes the in vitro hypoglycemic activity of selected tetrahydrocarbazole derivatives compared to standard reference drugs.

Compound IDConcentration (μM)Glucose Consumption Increase (%)Reference CompoundGlucose Consumption Increase (%)
Compound 12b 1045%Metformin~37.5%
ZG02 10~37.5%--
Derivative 7a 10Potent ActivityPioglitazoneComparable Activity

This table presents a summary of findings on the in vitro hypoglycemic activity of novel tetrahydrocarbazole derivatives.

These studies underscore the potential of the tetrahydrocarbazole scaffold as a versatile template for developing new drugs to treat metabolic disorders like type 2 diabetes, often through the activation of the AMPK pathway. researchgate.netnih.gov

Herbicidal Activity via Photosystem II Inhibition

The tetrahydrocarbazole framework is not only relevant in medicine but also in agrochemical applications. While specific studies on the herbicidal action of this compound are not extensively documented, research into related structures indicates that the carbazole scaffold can be utilized to develop herbicidal agents. For instance, certain pyrimidine-tetrahydrocarbazole hybrids have demonstrated effective post-emergence herbicidal activity against various weed species.

Many commercial herbicides function by inhibiting Photosystem II (PSII), a critical protein complex in the photosynthetic process within plant chloroplasts. nih.govnih.govresearchgate.net These inhibitors interrupt the photosynthetic electron transport chain by binding to the D1 protein of the PSII complex. nih.govnih.gov This blockage prevents the production of energy (ATP and NADPH) necessary for the plant's survival and leads to the formation of reactive oxygen species that cause rapid cellular damage, resulting in chlorosis (yellowing) and necrosis (tissue death). pressbooks.pub

Herbicides that inhibit PSII belong to various chemical families, including triazines and ureas. pressbooks.pub They interfere with the binding of plastoquinone (B1678516) at the QB site on the D1 protein, which halts electron flow. nih.gov The effectiveness of these herbicides can be influenced by their chemical structure, which affects their binding affinity to the D1 protein. nih.gov Given that the tetrahydrocarbazole scaffold has shown promise in agrochemical contexts, it is plausible that its derivatives, potentially including nitro-substituted variants, could be designed to target PSII, though direct evidence for this specific mechanism in carbazole-based herbicides is still emerging.

Immunostimulant Properties

The immunomodulatory activities of carbazole alkaloids, a broader class of compounds that includes the tetrahydrocarbazole structure, have been a subject of scientific investigation. While direct studies on the immunostimulant properties of this compound are limited, research on related carbazole derivatives provides insights into their potential effects on the immune system.

For example, various carbazole derivatives have been reported to possess anti-inflammatory and antioxidant activities. mdpi.com Ellipticine, a structurally related heterotetracyclic carbazole alkaloid, and its derivatives have been shown to modulate immune responses, including the upregulation of interleukin-6 (IL-6), a cytokine involved in immune regulation. The anti-inflammatory activity of certain carbazole alkaloids has been demonstrated by their ability to inhibit the release of key inflammatory mediators like TNF-α and IL-6 in human peripheral blood mononuclear cells.

These findings suggest that the carbazole nucleus is a pharmacologically active scaffold capable of influencing immune pathways. However, the specific role of the nitro group and the tetrahydrogenated ring in modulating these responses requires further dedicated investigation to establish any direct immunostimulant properties.

Structure-Activity Relationship (SAR) Studies in Biological Systems

The biological activity of tetrahydrocarbazole derivatives is highly dependent on the nature and position of substituents on the carbazole core. Structure-activity relationship (SAR) studies help to elucidate how these chemical modifications influence efficacy and potency.

For hypoglycemic and hypolipidemic effects, SAR studies have revealed several key insights. The introduction of an aza-group into the tetrahydrocarbazole ring system has been shown to enhance hypoglycemic activity. nih.gov Modifications at the C6 and N9 positions of the tetrahydrocarbazole scaffold have also been explored. For instance, the presence of a benzyloxy group at the C6 position combined with a chlorobenzoyl group at the N9 position and a carboxylic acid at the C3 position resulted in a compound with potent hypoglycemic and hypolipidemic effects. mdpi.com

In the context of other biological activities, such as antifungal properties, SAR studies of C6- and N9-modified tetrahydrocarbazoles have shown that the introduction of a benzyl (B1604629) group on the N9-side chain is optimal for activity. The presence of a nitro group, with its strong electron-withdrawing properties, is known to significantly influence a molecule's electronic distribution and its ability to interact with biological targets. In a study of acetylcholinesterase inhibitors, a butyl nitro derivative of tetrahydrocarbazole was found to be a selective inhibitor, highlighting the role of the nitro group in conferring specific biological activities. epa.gov

These studies collectively indicate that the tetrahydrocarbazole skeleton is a highly adaptable scaffold. Its biological activities can be finely tuned by strategic chemical modifications at various positions, particularly C3, C6, and N9, allowing for the optimization of desired therapeutic or agrochemical effects.

Future Research Directions and Translational Perspectives

Development of Novel Therapeutic Agents

The unique structural features of 6-nitro-2,3,4,9-tetrahydro-1H-carbazole make it an excellent starting point for the development of new drugs.

As Lead Structures for Drug Discovery

The tetrahydrocarbazole nucleus is a versatile scaffold found in many pharmacologically active natural products and synthetic molecules. nih.gov This core structure provides a rigid framework that can be chemically modified at several positions to optimize interactions with biological targets. The nitro group, being a strong electron-withdrawing group, enhances the potential for molecular interactions and can be a key pharmacophore. Derivatives of this compound have already shown a wide range of biological activities, including anticancer, antimicrobial, neuroprotective, and antiviral properties, underscoring its potential as a lead structure in drug discovery programs.

Targeting Specific Pathologies (e.g., Multi-drug Resistant Microbes, Specific Cancer Types, Neurodegenerative Disorders)

The broad spectrum of biological activity exhibited by this compound and its derivatives makes them attractive candidates for targeting a variety of diseases.

Multi-drug Resistant Microbes: Carbazole (B46965) derivatives have been recognized for their antimicrobial properties. srce.hr The core structure has been shown to be effective against a range of pathogens, including Escherichia coli and Staphylococcus aureus. The development of new derivatives could lead to novel antibiotics that are effective against multi-drug resistant strains, a growing global health concern. nih.gov

Specific Cancer Types: Studies have demonstrated the cytotoxic effects of this compound derivatives against various cancer cell lines. For instance, thioamide derivatives have shown significant cytotoxicity against breast cancer (MCF-7) and colon cancer (HCT116) cells. The proposed mechanisms include the induction of apoptosis and cell cycle arrest. Further research could focus on developing derivatives with enhanced potency and selectivity for specific cancer types, such as lung and kidney cancer. nih.gov

Compound Derivative TypeTarget Cancer Cell LineObserved Effect
Thioamide DerivativesMCF-7 (Breast Cancer)Significant cytotoxicity, cell cycle arrest, apoptosis induction.
Thioamide DerivativesHCT116 (Colon Cancer)Significant cytotoxicity, cell cycle arrest, apoptosis induction.
5,6-dimethyl-1-substituted-6H-pyrido[4,3-b]carbazoleA549 (Lung Cancer)Remarkable cytostatic effects. nih.gov
5,6-dimethyl-1-substituted-6H-pyrido[4,3-b]carbazoleA498 (Kidney Cancer)Remarkable cytostatic effects, with one compound being four times more active than ellipticine. nih.gov

Neurodegenerative Disorders: Derivatives of this compound have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's. The mechanism of action is believed to be the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play a crucial role in the progression of Alzheimer's disease. asianpubs.orgniscair.res.in A study on a series of 6- and 9-substituted derivatives of 2,3,4,9-tetrahydro-1H-carbazole found that several compounds were selective AChE inhibitors, making them promising leads for the development of anti-Alzheimer's agents. asianpubs.orgniscair.res.in

Optimization of Synthetic Pathways for Scalability and Sustainability

The translation of a promising compound from the laboratory to clinical use requires efficient, scalable, and sustainable synthetic methods. The synthesis of this compound typically involves the nitration of the parent compound, 2,3,4,9-tetrahydro-1H-carbazole. The parent tetrahydrocarbazole can be synthesized through methods such as the Borsche-Drechsel cyclization or the Fischer indole (B1671886) synthesis. niscair.res.in

Future research will need to focus on optimizing these synthetic routes to improve yields, reduce the use of hazardous reagents, and ensure the process is economically viable for large-scale production. Green chemistry approaches, such as microwave-assisted synthesis and the use of eco-friendly solvents and catalysts, are being explored for the synthesis of tetrahydrocarbazole derivatives. asianpubs.orgasianpubs.orgresearchgate.netresearchgate.net These methods offer advantages like shorter reaction times, higher yields, and reduced environmental impact. asianpubs.orgasianpubs.orgresearchgate.net Photocatalyzed oxidation is another modern technique being investigated for the functionalization of tetrahydrocarbazoles. nih.gov

Advanced Mechanistic Investigations at the Molecular and Cellular Level

A thorough understanding of the molecular and cellular mechanisms of action is crucial for the rational design of more effective and safer drugs. For this compound, the nitro group is believed to play a key role in its biological activity. It is hypothesized that the nitro group can undergo bioreduction in biological systems to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. This mechanism is particularly relevant for its anticancer and antimicrobial activities.

In the context of neurodegenerative diseases, the mechanism involves the inhibition of key enzymes like acetylcholinesterase and butyrylcholinesterase. For its potential anticancer effects, DNA intercalation has also been suggested as a possible mechanism for carbazole derivatives. Future research should employ advanced techniques in molecular and cellular biology to identify the specific protein targets, signaling pathways, and cellular processes modulated by this compound and its derivatives.

Exploration of Structure-Activity-Toxicity Relationships (SART) in Advanced Preclinical Models

A critical aspect of drug development is understanding the relationship between a compound's chemical structure and its biological activity, as well as its toxicity profile. For nitroaromatic compounds, the nitro group is a known structural alert for potential toxicity. mdpi.com Therefore, a careful evaluation of the structure-activity-toxicity relationship (SART) is essential.

Future research should focus on synthesizing a library of derivatives of this compound with systematic modifications to the core structure and the nitro group. These derivatives should then be evaluated in advanced preclinical models, including relevant animal models of cancer, infectious diseases, and neurodegeneration. nih.gov Such studies will help in identifying the structural features that contribute to therapeutic efficacy while minimizing toxicity. In vivo studies in rats have been used to assess the toxicity of nitroaromatic compounds and could serve as a model for future investigations. researchgate.net

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 6-nitro-2,3,4,9-tetrahydro-1H-carbazole, and how do reaction conditions influence yields?

  • Methodology : The compound can be synthesized via the Fisher indole reaction using substituted hydrazines and ketones. For example, DMAP-based ionic liquids (e.g., 0.2 equiv. of DMAP-IL) have been shown to catalyze the formation of the tetrahydrocarbazole core with yields up to 89% under mild reflux conditions . Nitration at the 6-position can be achieved using mixed acid (HNO₃/H₂SO₄) or milder nitrating agents to avoid over-oxidation. Post-synthetic purification via recrystallization (ethanol or acetone) is critical for isolating high-purity products .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?

  • Methodology :

  • ¹H NMR : Look for characteristic resonances:
  • Aromatic protons (δ 7.1–7.5 ppm for nitro-substituted indole).
  • NH proton (δ ~7.7 ppm, broad singlet).
  • Cyclohexene protons (δ 1.8–2.8 ppm, multiplet) .
  • IR : Confirm nitro group presence via asymmetric/symmetric NO₂ stretches (~1520 cm⁻¹ and ~1350 cm⁻¹). NH stretch appears at ~3400 cm⁻¹ .
  • 13C NMR : Aromatic carbons adjacent to nitro groups are deshielded (δ ~140–150 ppm) .

Q. What crystallographic parameters are critical for resolving the structure of this compound via X-ray diffraction?

  • Methodology : Use SHELX programs (e.g., SHELXL for refinement) for small-molecule crystallography. Key parameters:

  • Space group determination (e.g., monoclinic P21/cP2_1/c) and unit cell dimensions.
  • Disorder modeling (e.g., split positions for cyclohexene carbons, refined with occupancy factors) .
  • Hydrogen bonding networks (e.g., N–H⋯O/S interactions) stabilize the crystal lattice .

Advanced Research Questions

Q. How can computational methods (docking, DFT) predict the biological activity of this compound derivatives?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to screen against target proteins (e.g., 1-deoxy-D-xylulose 5-phosphate reductoisomerase). Focus on nitro group interactions with active-site residues (e.g., hydrogen bonds with Ser/Thr) .
  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to calculate electrostatic potential maps, identifying nucleophilic/electrophilic regions for SAR studies .

Q. How do steric and electronic effects of substituents (e.g., nitro vs. chloro) influence the herbicidal activity of tetrahydrocarbazole derivatives?

  • Methodology :

  • Compare bioassay data for analogs (e.g., 6-nitro vs. 6-chloro derivatives). Nitro groups enhance electron-withdrawing effects, increasing oxidative stress in target organisms .
  • Evaluate ground vs. excited-state reactivity via UV-Vis spectroscopy and TD-DFT. Nitro derivatives exhibit redshifted absorption due to extended conjugation .

Q. What challenges arise in refining disordered regions of this compound crystals, and how are they resolved?

  • Methodology :

  • Disorder modeling : Use SHELXL to refine split positions (e.g., cyclohexene carbons C2A/C3A/C4A with occupancy factors ~0.86/0.14). Apply damping factors to stabilize hydrogen atom positions .
  • Validation : Check ADPs (anisotropic displacement parameters) and residual density maps to avoid over-interpretation of low-occupancy sites .

Q. How can synthetic byproducts or regioisomers be identified and minimized during nitration of tetrahydrocarbazoles?

  • Methodology :

  • HPLC-MS : Monitor reaction progress; nitro group placement can vary (e.g., 6- vs. 8-position). Use reverse-phase C18 columns with acetonitrile/water gradients .
  • Kinetic control : Lower reaction temperatures (<0°C) and shorter reaction times favor 6-nitro regioisomer due to steric hindrance at the 8-position .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.